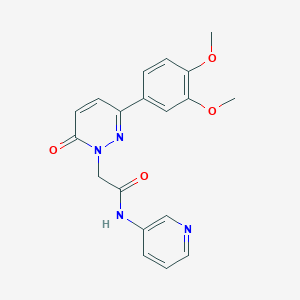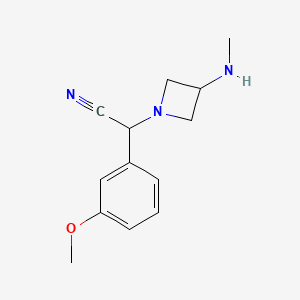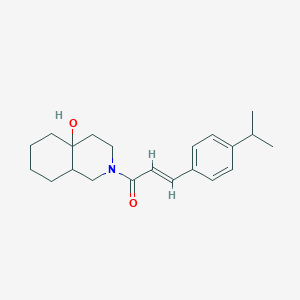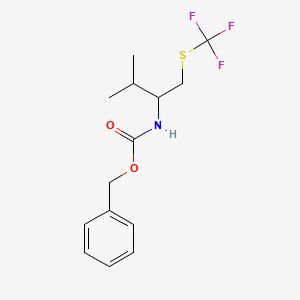
(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethylsulfanyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it a valuable component in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through radical trifluoromethylation, which has been extensively studied and optimized for various substrates . The reaction conditions often include the use of photoredox catalysis, which facilitates the formation of the trifluoromethyl group under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group imparts desirable properties to the resulting compounds, such as increased stability and lipophilicity .
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials with improved chemical and physical properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can modulate the activity of enzymes and receptors, leading to changes in cellular processes . The compound’s effects are mediated through its ability to form stable interactions with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate:
Trifluoromethylsulfinylated alcohols and phenols: These compounds are synthesized through Lewis base-catalyzed trifluoromethylsulfinylation and are used in various chemical reactions.
Triflamides and Triflimides: These compounds are widely used as reagents, catalysts, and additives in organic synthesis due to their strong electron-withdrawing properties and high NH-acidity.
Uniqueness
What sets (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester apart from similar compounds is its unique combination of a trifluoromethylsulfanyl group with a carbamic acid benzyl ester moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H18F3NO2S |
|---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C14H18F3NO2S/c1-10(2)12(9-21-14(15,16)17)18-13(19)20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
CUCWGDHAZJRWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


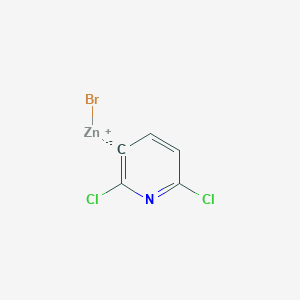
![8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872722.png)
![Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate](/img/structure/B14872730.png)
![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14872731.png)
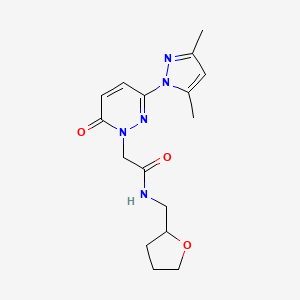
![1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14872737.png)
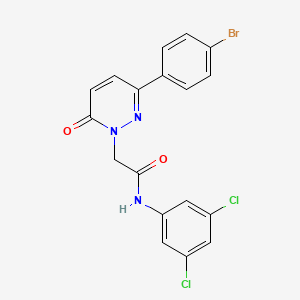

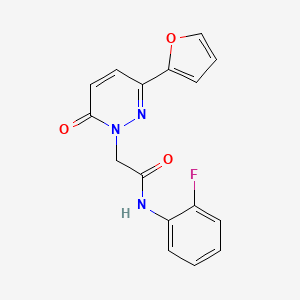
![2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14872759.png)
